Coomassie blue R-250

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

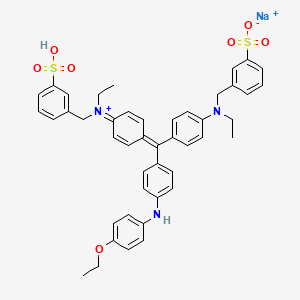

Coomassie Blue R-250, also known as Coomassie Brilliant Blue R-250, is a disulfonated triphenylmethane dye. It is widely used in biochemistry for staining proteins in gel electrophoresis. The dye binds to proteins, allowing for their visualization and quantification. This compound is known for its reddish tint in the blue color of the dye, which differentiates it from its counterpart, Coomassie Blue G-250 .

Preparation Methods

Synthetic Routes and Reaction Conditions: Coomassie Blue R-250 is synthesized through a series of chemical reactions involving triphenylmethane derivatives. The synthesis typically involves sulfonation and diazotization reactions, followed by coupling with aromatic amines. The final product is purified through crystallization and filtration processes .

Industrial Production Methods: In industrial settings, this compound is produced in large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves the use of methanol, glacial acetic acid, and water as solvents. The dye is then dried and packaged for distribution .

Chemical Reactions Analysis

Types of Reactions: Coomassie Blue R-250 primarily undergoes non-covalent interactions with proteins. It does not participate in typical chemical reactions like oxidation, reduction, or substitution. Instead, it forms complexes with proteins through ionic interactions and Van der Waals forces .

Common Reagents and Conditions: The dye binds to proteins in acidic conditions, primarily through basic amino acids such as arginine, lysine, and histidine. The binding leads to a color change from reddish-brown to bright blue, with an absorption maximum at 595 nm .

Major Products Formed: The major product formed is the protein-dye complex, which is stable under acidic conditions and can be visualized on gels .

Scientific Research Applications

Coomassie Blue R-250 is extensively used in various scientific fields:

Chemistry: It is used for protein quantification in biochemical assays.

Biology: The dye is employed in gel electrophoresis to visualize and quantify proteins.

Medicine: this compound is used in diagnostic procedures to detect protein abnormalities.

Industry: The dye is used in the textile industry for coloring fabrics

Mechanism of Action

Coomassie Blue R-250 is often compared with Coomassie Blue G-250. Both dyes are disulfonated triphenylmethane compounds, but G-250 has two additional methyl groups, giving it a greenish tint. While G-250 is more sensitive, R-250 provides better resolution and is more commonly used for protein detection .

Comparison with Similar Compounds

- Coomassie Blue G-250

- Brilliant Blue G

- Brilliant Blue R

Coomassie Blue R-250 stands out for its high resolution and ability to detect low concentrations of proteins, making it a valuable tool in biochemical research .

Properties

Molecular Formula |

C45H45N3NaO7S2+ |

|---|---|

Molecular Weight |

827.0 g/mol |

IUPAC Name |

sodium;3-[[4-[[4-(4-ethoxyanilino)phenyl]-[4-[ethyl-[(3-sulfophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]-N-ethylanilino]methyl]benzenesulfonate |

InChI |

InChI=1S/C45H45N3O7S2.Na/c1-4-47(31-33-9-7-11-43(29-33)56(49,50)51)40-23-15-36(16-24-40)45(35-13-19-38(20-14-35)46-39-21-27-42(28-22-39)55-6-3)37-17-25-41(26-18-37)48(5-2)32-34-10-8-12-44(30-34)57(52,53)54;/h7-30H,4-6,31-32H2,1-3H3,(H2,49,50,51,52,53,54);/q;+1 |

InChI Key |

NKLPQNGYXWVELD-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)O)C=C3)C5=CC=C(C=C5)NC6=CC=C(C=C6)OCC.[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.